molecular formula C12H15BrOS B13650226 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one

1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one

Cat. No.: B13650226
M. Wt: 287.22 g/mol
InChI Key: DTIGXEMYAZJBSZ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one is a brominated aromatic ketone featuring a thioether functional group. Its molecular formula is C₁₂H₁₅BrOS, with a molecular weight of 287.22 g/mol. The compound is characterized by a bromine atom at the ortho position of the phenyl ring and an isobutylthio (-S-CH₂CH(CH₃)₂) group attached to the ethanone backbone. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances electrophilic substitution reactivity, while the bulky isobutylthio group influences solubility and steric interactions .

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(2-methylpropylsulfanyl)ethanone

InChI

InChI=1S/C12H15BrOS/c1-9(2)7-15-8-12(14)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3

InChI Key

DTIGXEMYAZJBSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC(=O)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with isobutylthiol in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the bromophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the isobutylthio group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one with structurally analogous compounds, focusing on substituent positions, functional groups, and biological or chemical properties.

Positional Isomers: 2-Bromo vs. 3-Bromo vs. 4-Bromo Derivatives
Compound Name Molecular Formula Bromine Position Key Characteristics Reference
This compound C₁₂H₁₅BrOS Ortho (2-) Steric hindrance near carbonyl group; reduced reactivity in nucleophilic substitutions.
1-(3-Bromophenyl)-2-(isobutylthio)ethan-1-one C₁₂H₁₅BrOS Meta (3-) Bromine in electron-withdrawing position enhances para-substitution in aromatic reactions.
1-(4-Bromophenyl)-2-(isobutylthio)ethan-1-one C₁₂H₁₅BrOS Para (4-) Bromine facilitates direct substitution (e.g., Suzuki coupling); higher symmetry improves crystallinity.

Key Differences :

  • Reactivity : The ortho bromine in the target compound creates steric hindrance, limiting access to the carbonyl group for nucleophilic attacks. In contrast, para-bromo analogs exhibit higher reactivity in cross-coupling reactions .
  • Crystallinity : Para-substituted derivatives often crystallize more readily due to symmetric packing, whereas ortho isomers may form less ordered structures .
Halogen Substitution: Bromine vs. Chlorine
Compound Name Molecular Formula Halogen Key Characteristics Reference
This compound C₁₂H₁₅BrOS Br Higher molecular weight (287.22 g/mol); stronger electron-withdrawing effect enhances electrophilicity.
1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one C₁₂H₁₅ClOS Cl Lower molecular weight (242.76 g/mol); chlorine’s smaller size reduces steric hindrance.

Key Differences :

  • Electrophilicity : Bromine’s larger atomic radius and polarizability make it a better leaving group in substitution reactions compared to chlorine .
  • Biological Activity : Chlorinated analogs are more commonly used in antimicrobial studies due to chlorine’s prevalence in bioactive molecules .
Thioether Group Variations: Isobutylthio vs. Methylthio vs. Hydroxypropylthio
Compound Name Thioether Group Key Characteristics Reference
This compound -S-CH₂CH(CH₃)₂ Bulky group increases lipophilicity; steric hindrance reduces oxidation to sulfone.
1-(4-Bromophenyl)-2-(methylthio)ethan-1-one -S-CH₃ Smaller thioether improves solubility in polar solvents; prone to oxidation.
1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one -S-CH₂CH₂CH₂OH Hydrophilic hydroxy group enhances water solubility; potential for hydrogen bonding.

Key Differences :

  • Solubility : Methylthio derivatives are more polar, while isobutylthio analogs favor organic phases .
  • Oxidation Sensitivity : Methylthio groups oxidize readily to sulfoxides/sulfones, whereas bulky isobutylthio groups resist oxidation .

Key Insights :

  • Toxicity : Isobutylthio-containing compounds generally exhibit lower cytotoxicity than methylthio analogs, likely due to reduced metabolic oxidation .

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